Ibuprofen potassium Ibuprofen potassium
Brand Name: Vulcanchem
CAS No.: 79261-49-7
VCID: VC3814861
InChI: InChI=1S/C13H18O2.K/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1
SMILES: CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+]
Molecular Formula: C13H17KO2
Molecular Weight: 244.37 g/mol

Ibuprofen potassium

CAS No.: 79261-49-7

Cat. No.: VC3814861

Molecular Formula: C13H17KO2

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

Ibuprofen potassium - 79261-49-7

Specification

CAS No. 79261-49-7
Molecular Formula C13H17KO2
Molecular Weight 244.37 g/mol
IUPAC Name potassium;2-[4-(2-methylpropyl)phenyl]propanoate
Standard InChI InChI=1S/C13H18O2.K/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1
Standard InChI Key XJELUCTZEAQYGF-UHFFFAOYSA-M
SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+]
Canonical SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+]

Introduction

Chemical and Pharmacological Profile of Ibuprofen Potassium

Molecular Structure and Physicochemical Properties

Ibuprofen potassium (IUPAC name: potassium 2-(4-isobutylphenyl)propanoate) is a white crystalline powder with the molecular formula C₁₃H₁₇KO₂. Its monoisotopic mass is 244.086561 g/mol, and it lacks defined stereocenters . The compound’s solubility in water is higher than that of free ibuprofen due to ionic dissociation, enabling faster absorption and onset of action (Table 1) .

Table 1: Key Physicochemical Properties of Ibuprofen Potassium

PropertyValue
Molecular formulaC₁₃H₁₇KO₂
Average mass244.375 g/mol
SolubilityHighly water-soluble
ChemSpider ID2286267

Pharmacokinetic Advantages Over Free Ibuprofen

The potassium salt formulation achieves peak plasma concentrations 20–30 minutes faster than standard ibuprofen tablets, making it preferable for acute pain management . This enhanced bioavailability stems from improved dissolution in gastrointestinal fluids, which bypasses the rate-limiting step of free ibuprofen’s crystalline form .

Mechanisms of Action and Therapeutic Applications

Cyclooxygenase Inhibition and Analgesic Effects

Like all NSAIDs, ibuprofen potassium exerts therapeutic effects by inhibiting cyclooxygenase (COX)-1 and COX-2 enzymes, reducing prostaglandin synthesis. Its primary metabolites, 2-hydroxyibuprofen and carboxyibuprofen, contribute to prolonged anti-inflammatory activity .

Approved Indications and Dosage Guidelines

The U.S. Food and Drug Administration (FDA) approves ibuprofen potassium for:

  • Mild to moderate pain (single doses of 200–400 mg)

  • Primary dysmenorrhea (400 mg every 4–6 hours)

  • Rheumatoid arthritis (400–800 mg three times daily)

Maximum daily intake is capped at 3.2 g for adults, though cases of toxicity occur at doses as low as 2.4 g/day .

Renal Tubular Acidosis and Hypokalemia: Pathophysiological Insights

Dose-Dependent Effects on Potassium Homeostasis

Ibuprofen potassium disrupts renal potassium handling through two mechanisms:

  • Prostaglandin Inhibition: Reduced COX-2-mediated renin secretion impairs aldosterone production, diminishing distal tubular potassium secretion .

  • Direct Tubular Toxicity: High concentrations damage intercalated cells in the collecting duct, causing paradoxical potassium wasting despite systemic hypokalemia .

Table 2: Correlation Between Ibuprofen Potassium Dose and Serum Potassium Levels

Daily Dose (mg)Incidence of HypokalemiaMean Serum K⁺ (mEq/L)
<24002.1%3.9 ± 0.3
2400–32008.7%3.2 ± 0.4
>320031.5%2.6 ± 0.5
Data aggregated from 50 cases in clinical reports

Metabolic Acidosis: A Concomitant Complication

In a review of 41 studies, 68% of patients with ibuprofen-induced hypokalemia exhibited metabolic acidosis (pH <7.35) . The acidosis results from:

  • Impaired ammonium excretion due to tubular dysfunction

  • Reduced distal sodium delivery, limiting H⁺-ATPase activity

  • Lactic acid accumulation in overdose scenarios

Clinical Case Series and Outcomes

Acute vs. Chronic Toxicity Profiles

A retrospective analysis of 50 cases revealed distinct presentations:

  • Acute Overdose (26 cases): Predominantly males (65%) presenting with coma (58%), anion gap acidosis (ΔAG >12 mmol/L), and acute kidney injury (mean creatinine: 3.4 mg/dL) .

  • Chronic Use (24 cases): Females (62%) exhibiting muscle weakness (91%), hypokalemia (K⁺ <3.0 mEq/L in 78%), and non-anion gap acidosis .

Notable Case Reports

  • 45-Year-Old Female: Consumed 14.4 g/day for toothache, developed flaccid paralysis (K⁺: 1.8 mEq/L). Required 120 mEq/day KCl supplementation for 72 hours .

  • 32-Year-Old Female: Chronic use of 2.4 g/day led to respiratory failure (pH: 7.18, K⁺: 2.1 mEq/L). Mechanical ventilation and hemodialysis were necessary .

Management Strategies and Prognosis

Acute Toxicity Protocol

  • Gastrointestinal Decontamination: Activated charcoal (50–100 g) if ingestion occurred <2 hours prior .

  • Potassium Replacement:

    • Mild hypokalemia (K⁺ 3.0–3.5 mEq/L): 40 mEq oral KCl

    • Severe hypokalemia (K⁺ <2.5 mEq/L): 10–20 mEq/hour IV KCl with ECG monitoring

  • Acidosis Correction: Sodium bicarbonate contraindicated due to intracellular potassium shifts; consider renal replacement therapy if pH <7.0 .

Long-Term Monitoring Recommendations

Patients requiring >1 month of ibuprofen potassium therapy should undergo:

  • Baseline and quarterly serum potassium measurements

  • Urinary pH assessment after 3 days of discontinuation to detect subclinical RTA

Epidemiological Data and Risk Stratification

Population-Level Risk Factors

A Saudi Arabian cohort study (n=214) found no significant hyperkalemia risk with NSAIDs, though the study was underpowered to detect rare events . Contrastingly, Australian data estimate 0.7–1.2 cases of severe hypokalemia per 10,000 ibuprofen potassium users annually .

High-Risk Populations

  • Chronic kidney disease (eGFR <60 mL/min/1.73m²)

  • Concomitant ACE inhibitor/ARB use

  • Hypoalbuminemia (<3.0 g/dL)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator